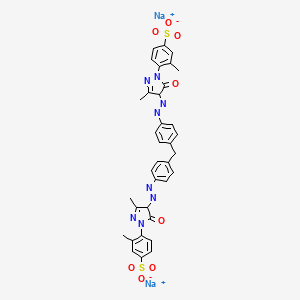
Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride is a complex organophosphorus compound. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. The compound consists of a mercury ion coordinated with tris(4-methoxyphenyl)phosphane and dichloride ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methoxyphenyl)phosphane typically involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of tris(4-methoxyphenyl)phosphane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine complexes .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride is used as a ligand in organometallic chemistry and homogeneous catalysis. It is employed in reactions such as the Suzuki reaction and hydroformylation of alkenes .
Biology
In biological research, the compound is used as a reducing agent in studies involving disulfide bonds. It helps in maintaining the reduced state of proteins and other biomolecules .
Medicine
Its unique chemical properties make it a valuable tool in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride involves its ability to coordinate with metal ions and other molecules. The compound acts as a ligand, forming stable complexes with metals. These complexes can then participate in various chemical reactions, facilitating processes such as catalysis and reduction .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Similar to tris(4-methoxyphenyl)phosphane but lacks the methoxy groups.
Tris(2-methoxyphenyl)phosphane: Similar structure but with methoxy groups in the 2-position.
Tris(4-anisyl)phosphane: Another similar compound with slight structural variations.
Uniqueness
Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride is unique due to the presence of methoxy groups in the 4-position, which enhances its electron-donating properties. This makes it a more effective ligand in certain catalytic processes compared to its analogs .
Propiedades
Número CAS |
74039-80-8 |
|---|---|
Fórmula molecular |
C42H42Cl2HgO6P2 |
Peso molecular |
976.2 g/mol |
Nombre IUPAC |
mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride |
InChI |
InChI=1S/2C21H21O3P.2ClH.Hg/c2*1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
LKTKPXWPXSVRJF-UHFFFAOYSA-L |
SMILES canónico |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Cl-].[Cl-].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)

![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)

![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)






![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)


